

Technical Profile: 5-Chloro-2,4-bis(methylthio)thiazole

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Compound of Interest

Compound Name:	5-Chloro-2,4-bis(methylthio)thiazole
CAS No.:	2007919-37-9
Cat. No.:	B8105689

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High-Value Heterocyclic Scaffold for Medicinal Chemistry

Executive Summary

5-Chloro-2,4-bis(methylthio)thiazole (CAS 2007919-37-9) is a trisubstituted thiazole derivative characterized by its high density of functionalizable sites. Unlike simple thiazoles, this compound features three distinct reactive handles: an electrophilic chlorine at position 5 and two methylthio groups at positions 2 and 4. This unique architecture makes it a versatile "switchable" scaffold in the synthesis of complex agrochemicals and pharmaceuticals, particularly for fragment-based drug discovery (FBDD) where orthogonal reactivity is critical.

Chemical Identity & Properties

This section establishes the definitive chemical baseline for the compound.

Property	Specification
Chemical Name	5-Chloro-2,4-bis(methylthio)-1,3-thiazole
CAS Number	2007919-37-9
Molecular Formula	C ₅ H ₆ ClNS ₃
Molecular Weight	211.76 g/mol
SMILES	CSc1nc(SC)c(Cl)s1
InChIKey	YINRVZUJQJFNES-UHFFFAOYSA-N (Analogous base structure)
Appearance	Off-white to pale yellow solid (Typical for polysulfur thiazoles)
Solubility	Soluble in DCM, CHCl ₃ , DMSO; Insoluble in water
LogP (Calc)	~3.2 (Lipophilic due to bis-SMe groups)

Synthesis & Manufacturing Logic

The synthesis of **5-Chloro-2,4-bis(methylthio)thiazole** relies on the sequential functionalization of the thiazole core. The most robust industrial route involves the nucleophilic substitution of 2,4-dichlorothiazole followed by electrophilic chlorination.

Retrosynthetic Analysis

The 5-chloro substituent is introduced last to avoid over-chlorination or interference with nucleophilic displacements. The bis-methylthio core is generated via S_NAr chemistry.

Step-by-Step Protocol

Step 1: Synthesis of 2,4-Bis(methylthio)thiazole

- Precursor: 2,4-Dichlorothiazole.
- Reagent: Sodium thiomethoxide (NaSMe) (2.2 equivalents).

- Solvent: DMF or THF (0°C to RT).
- Mechanism: Double Nucleophilic Aromatic Substitution (S_NAr). The C2 position is most electron-deficient and reacts first; the C4 position reacts subsequently under forcing conditions or excess reagent.
- Protocol:
 - Dissolve 2,4-dichlorothiazole (10 mmol) in anhydrous DMF (20 mL).
 - Add NaSMe (22 mmol) portion-wise at 0°C under N₂ atmosphere.
 - Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc).
 - Quench with water, extract with EtOAc, and concentrate to yield the intermediate.

Step 2: Electrophilic Chlorination (The Target Step)

- Precursor: 2,4-Bis(methylthio)thiazole.[\[1\]](#)
- Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).
- Solvent: Acetonitrile (MeCN) or DCM.
- Causality: The C5 position of the thiazole ring is electron-rich and prone to electrophilic attack. The methylthio groups activate the ring further, facilitating mild chlorination.
- Protocol:
 - Dissolve 2,4-bis(methylthio)thiazole (5 mmol) in MeCN (15 mL).
 - Add NCS (5.5 mmol) slowly at RT.
 - Stir for 2–6 hours. The reaction is self-indicating (slight color change).
 - Validation: NMR will show the disappearance of the C5-proton singlet (~6.8 ppm) and retention of two S-Me singlets (~2.5–2.7 ppm).

Synthesis Workflow Diagram



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Figure 1: Step-wise synthetic pathway from commercially available dichloro-precursors.

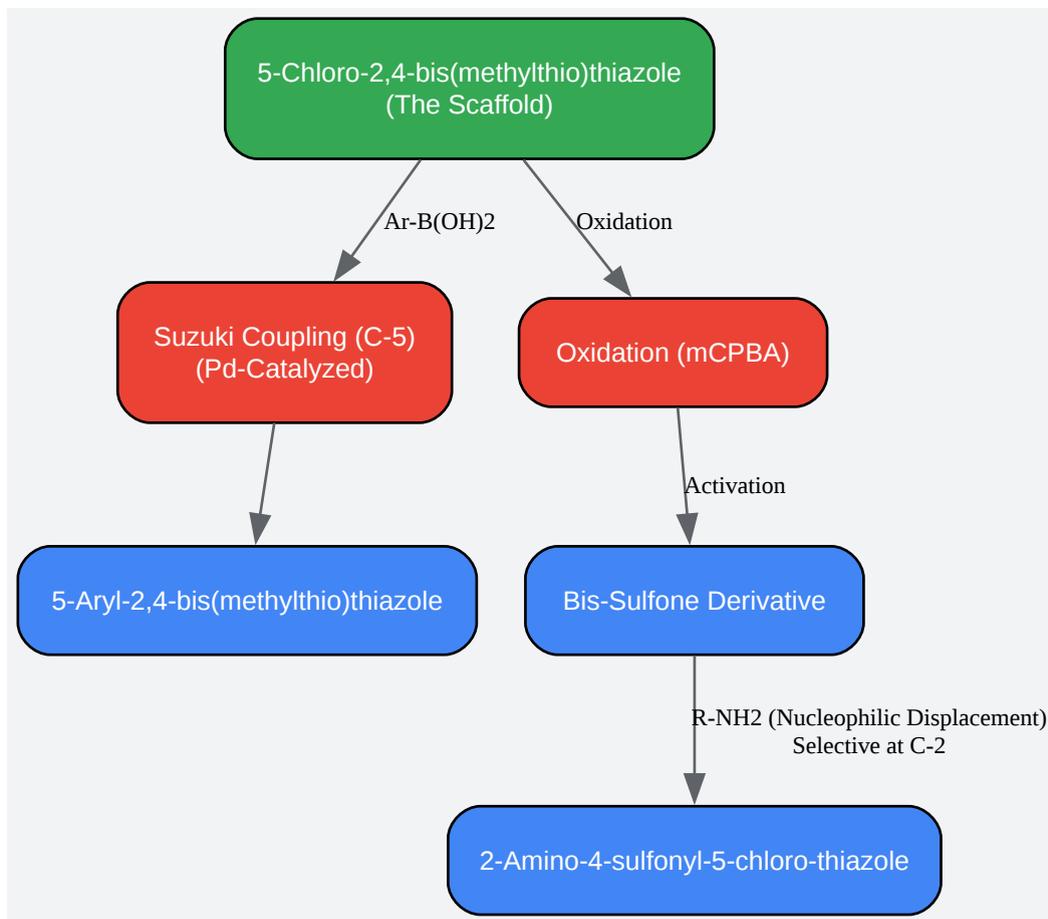
Reactivity & Applications

The value of CAS 2007919-37-9 lies in its orthogonal reactivity. It serves as a tri-functional core where each position can be modified selectively.

Selective Functionalization Strategy

- C5-Chlorine (Electrophile):
 - Reaction: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).
 - Utility: Attachment of aryl or heteroaryl groups to build the molecular skeleton.
 - Condition: Pd(PPh₃)₄, Aryl-Boronic Acid, K₂CO₃, Dioxane/H₂O.
- C2-Methylthio (Masked Electrophile):
 - Reaction: Oxidation to Sulfone (-SO₂Me) followed by S_NAr displacement.
 - Utility: Introduction of amines, alkoxides, or thiols.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
 - Selectivity: The C2-sulfone is more reactive toward nucleophiles than the C4-sulfone due to the adjacent ring nitrogen (inductive effect).
- C4-Methylthio:
 - Reaction: Similar to C2 but requires harsher conditions or specific catalysts if C2 is already substituted.

Reactivity Divergence Diagram



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Figure 2: Divergent synthesis pathways utilizing the orthogonal reactive sites.

Safety & Handling

As a sulfur-containing organic halide, standard safety protocols are mandatory.

- Hazard Identification:
 - GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[7]
 - Odor: Likely to have a stench (characteristic of organic sulfides). Work in a fume hood.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Sulfides can oxidize slowly in air to sulfoxides.

- Spill Response: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the sulfide odor before cleaning.

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